molecular formula C11H13FO B7846402 1-(2-Fluorophenyl)-3-methylbutan-2-one

1-(2-Fluorophenyl)-3-methylbutan-2-one

Cat. No.: B7846402
M. Wt: 180.22 g/mol
InChI Key: VBKBGKJPJXVZQM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-methylbutan-2-one is a fluorinated aromatic ketone characterized by a 2-fluorophenyl group attached to a branched butanone backbone. Its molecular formula is C₁₁H₁₃FO, with a molecular weight of 180.22 g/mol. The compound has been referenced in specialized chemical catalogs (e.g., CymitQuimica), though its commercial availability is currently listed as "discontinued" . This status may reflect challenges in synthesis, stability, or niche applicability. The fluorine atom in the ortho position on the phenyl ring introduces steric and electronic effects that distinguish it from analogues with substituents in other positions or with different functional groups.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-methylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKBGKJPJXVZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Fluorine Substitution
  • The meta position exerts a weaker electron-withdrawing effect, which may influence reactivity in nucleophilic additions or reductions.
  • 1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone (): A chloro-fluoro di-substituted analogue demonstrates how halogen-halogen interactions affect crystal packing and solubility. The para-chlorine enhances electron withdrawal, while the ortho-fluorine contributes to steric constraints.
Functional Group Variations
  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one ():
    Replacing fluorine with a hydroxyl group (C₁₁H₁₄O₂, MW 178.23 g/mol) increases polarity and hydrogen-bonding capacity, improving aqueous solubility. This compound exhibits versatility in pharmaceuticals and materials science due to its ability to participate in intermolecular interactions .

  • 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one ():
    The sulfonyl group (C₁₀H₁₂O₃S, MW 212.26 g/mol) is a strong electron-withdrawing substituent, making the ketone more electrophilic. This compound was synthesized in 84.1% yield and has a melting point of 80–81°C, reflecting higher crystallinity compared to fluorinated analogues .

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Group Notable Properties
1-(2-Fluorophenyl)-3-methylbutan-2-one N/A 180.22 ortho-F, ketone Discontinued; limited stability data
1-(2-Hydroxyphenyl)-3-methylbutan-1-one N/A 178.23 ortho-OH, ketone High purity (≥95%); hydrogen bonding
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one 80–81 212.26 sulfonyl, ketone Crystalline solid; 84.1% yield
1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one N/A 228.68 Cl, F, ketone GHS-compliant safety data

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